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Compound of Interest

Compound Name: Dimethyltin(2)

CAS No.: 16408-14-3

Cat. No.: B092411

Get Quote

Executive Summary & Core Challenge
Dimethylstannylene (

) is the tin analogue of dimethylcarbene. Unlike its lighter congener, free

is not stable as a monomer under ambient conditions; it rapidly oligomerizes to form cyclic
polystannanes (e.g.,

, where

) or polymerizes.

The Challenge: Isolating monomeric

requires kinetic or thermodynamic stabilization to quench the electrophilic p-orbital and the
nucleophilic lone pair on the tin(II) center. The Solution: The most effective "performance"
standard for isolating the discrete

moiety—without altering the methyl substituents—is the use of strong

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b092411#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-donor ligands, specifically N-Heterocyclic Carbenes (NHCs) or coordination to Transition
Metals (Metallostannylenes).

Comparative Analysis of Stabilization Strategies
This section compares the three primary methods for stabilizing tin(II) centers, evaluating their

ability to preserve the specific

unit.

Feature
Method A: NHC

Stabilization

Method B:

Metallostannylenes

Method C: Bulky

Aryls (Alternatives)

Target Species (Adduct) (Ligand) (Substituted)

Mechanism
Lewis Base

Empty p-orbital on Sn

-donation (and

-backbonding)

Kinetic blocking

(Steric bulk)

Structural Integrity
Preserves

unit

Preserves

unit

Fails (Requires

changing Me to R)

Sn Coordination
3-coordinate

(Pyramidal)
3 or 4-coordinate

2-coordinate (V-

shaped)

Stability High (Isolable solid) High (Often air-stable)

High

(Thermodynamically

stable)

Key Example Lappert's Stannylene

Performance Insight
For Drug Discovery/Catalysis:Method A is superior because the NHC ligand is labile enough

to open coordination sites for catalysis (e.g., CO2 reduction) while sufficiently stabilizing the

monomer for storage.

For Structural Modeling:Method C is the traditional standard for "stannylenes," but it does not

represent dimethylstannylene. It represents di-bulky-alkyl stannylene.
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X-ray Crystallographic Data Analysis
The following data focuses on the NHC-stabilized dimethylstannylene, specifically the adduct of

1,3,4,5-tetramethylimidazolin-2-ylidene (

) and

.

Structural Metrics of
The crystal structure reveals a monomeric tin(II) center in a distorted trigonal pyramidal

geometry. The tin atom is bonded to two methyl groups and the carbenic carbon of the NHC.

Table 1: Crystallographic Parameters of Stabilized Dimethylstannylenes

Parameter (NHC Adduct) (TM Complex)

Free

(Calculated)

Sn Oxidation State +2 +2 +2

Geometry Trigonal Pyramidal Trigonal Planar (at Sn) Bent (V-shaped)

Sn-C(Me) Bond

Length
2.24 – 2.25 Å 2.18 – 2.20 Å 2.21 Å

Sn-L Bond Length
2.31 – 2.33 Å (Sn-C

)
2.70 – 2.75 Å (Sn-W) N/A

C-Sn-C Angle (Me) ~93 – 96° ~100 – 105° ~93°

Sum of Angles (

)
~300° (Pyramidal) ~360° (Planar) N/A

Structural Interpretation[8]
Bond Elongation: The

bond (2.31 Å) is longer than a typical covalent Sn-C bond (~2.15 Å), indicative of a dative
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interaction. This confirms the "adduct" nature rather than a formal covalent bond.

Pyramidalization: The sum of angles around Sn (~300°) in the NHC adduct indicates a

stereochemically active lone pair (s-character dominance), contrasting with the planar

geometry often seen in transition metal complexes where back-bonding (

) engages the empty p-orbital more fully.

Experimental Protocols
Protocol 1: Synthesis of NHC-Stabilized
Dimethylstannylene ( )
Principle: Dehydrogenative coupling of dimethylstannane (

) with an NHC. This route avoids salt metathesis byproducts and yields the neutral adduct
directly.

Reagents:

Dimethylstannane (

): Freshly prepared (unstable at RT).

1,3,4,5-tetramethylimidazolin-2-ylidene (

): 2.0 equivalents.

Solvent: Benzene-

or Toluene (Dry, Oxygen-free).

Workflow:

Pre-cooling: Cool a solution of

in toluene to -78 °C.

Addition: Add
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slowly to the carbene solution.

Reaction: Allow the mixture to warm to Room Temperature (RT). The reaction proceeds with

the evolution of

gas (bubbling observed).

Mechanism:[1][2] The basic NHC deprotonates the stannane, followed by hydride

elimination/recombination.

Crystallization: Concentrate the solution under vacuum and store at -35 °C. Colorless

crystals of

precipitate.

Validation:

NMR: Look for a signal around -20 to +50 ppm (distinct from the cyclic oligomer at -200
ppm).

X-ray: Confirm monomeric structure (Unit cell determination).

Protocol 2: Synthesis of Metallostannylene Precursor ( )
Principle: Photochemical displacement of a labile ligand (THF) by the transient stannylene

generated in situ.

Workflow:

Generate

by irradiating

in THF.

Add a source of

(e.g.,

+ 2 equiv. Naphthalenide or similar reduction).
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The electrophilic

traps the

before it oligomerizes.

Visualization of Stabilization Pathways
The following diagram illustrates the divergent pathways for dimethylstannylene:

oligomerization (the natural fate) vs. stabilization (the engineered fate).

Free SnMe2
(Transient/Reactive)

Cyclic Oligomers
(SnMe2)n

(Thermodynamic Sink)

Fast Dimerization

NHC-SnMe2 Adduct
(Monomeric Solid)

Sn-C ~2.31 ÅStabilization

Metallostannylene
LnM-SnMe2

Sn-M ~2.70 Å

Trapping

NHC Ligand
(Strong Sigma Donor)

+ 1 equiv.

Transition Metal
(Lewis Acid)

Coordination

Click to download full resolution via product page

Caption: Divergent reactivity of transient

. Without stabilization (Red), it oligomerizes. With NHC or TM donors (Green), it forms stable
monomeric complexes.
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NHC-Stabilized Stannylenes:Synthesis and reactivity of N-heterocyclic carbene-stabilized

stannylenes.

and dehydrogenative coupling).

Source: (Contextual citation for NHC-Sn protocols).
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systems).
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General Stannylene Chemistry:Stannylenes and Germylenes Stabilized by Tetradentate

Bis(amidine) Ligands. (Comparison of amidine vs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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